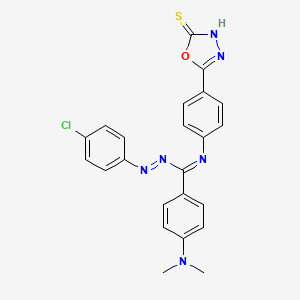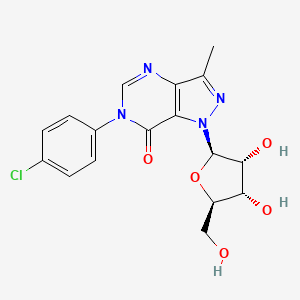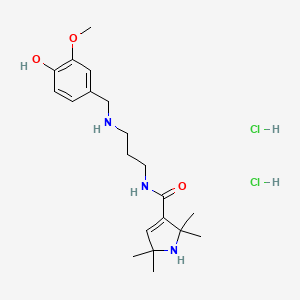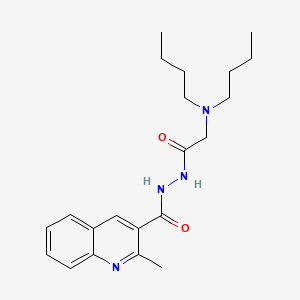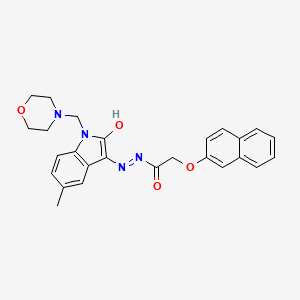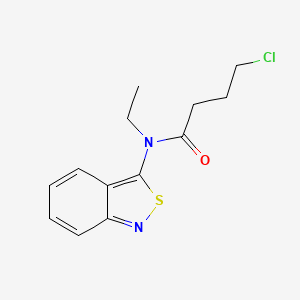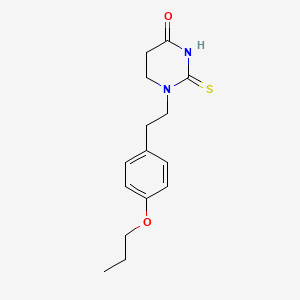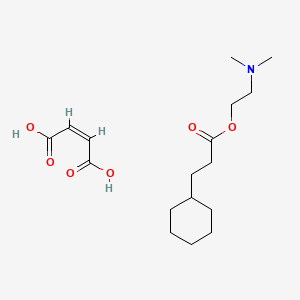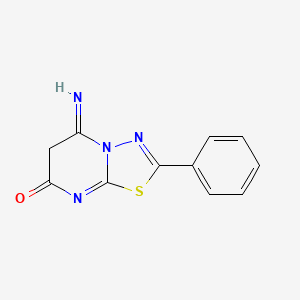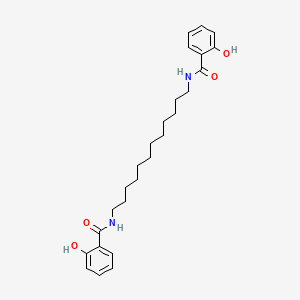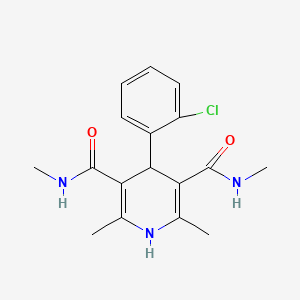
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-chlorophenyl)-N,N',2,6-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-chlorophenyl)-N,N’,2,6-tetramethyl- is a compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse pharmaceutical applications, particularly in the field of medicinal chemistry . The unique structure of this compound, featuring a 1,4-dihydropyridine core with specific substitutions, makes it a subject of interest for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-chlorophenyl)-N,N’,2,6-tetramethyl- typically involves multi-component reactions. One common method includes the use of aldehydes, 1,3-dicarbonyl compounds, and ammonium acetate under specific conditions. For instance, a sealed Schlenk tube containing 0.5 mL of BMI·NTf2, 1.00 mmol of the aldehyde, 2.00 mmol of the 1,3-dicarbonyl compound, and 1.00 mmol of ammonium acetate is allowed to react at 90°C for 4 hours .
Industrial Production Methods
Industrial production methods for this compound often employ green synthetic methodologies to enhance efficiency and reduce environmental impact. Multi-component one-pot reactions are favored due to their simplicity and high yield .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-chlorophenyl)-N,N’,2,6-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: Conversion to pyridine derivatives.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Introduction of different substituents at specific positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted pyridines and dihydropyridines, which have significant applications in medicinal chemistry and other fields .
Aplicaciones Científicas De Investigación
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-chlorophenyl)-N,N’,2,6-tetramethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as a calcium channel blocker, anticancer agent, and neuroprotective agent.
Industry: Utilized in the development of insecticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-chlorophenyl)-N,N’,2,6-tetramethyl- involves its interaction with specific molecular targets and pathways. For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, thereby exerting its effects on cardiovascular and neurological systems .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dihydropyridine: A well-known class of compounds with diverse pharmaceutical applications.
Substituted Pyridines: Compounds with various substitutions on the pyridine ring, used in medicinal and industrial applications.
Uniqueness
The uniqueness of 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-chlorophenyl)-N,N’,2,6-tetramethyl- lies in its specific substitutions, which confer unique biological and chemical properties.
Propiedades
Número CAS |
161771-93-3 |
|---|---|
Fórmula molecular |
C17H20ClN3O2 |
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
4-(2-chlorophenyl)-3-N,5-N,2,6-tetramethyl-1,4-dihydropyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C17H20ClN3O2/c1-9-13(16(22)19-3)15(11-7-5-6-8-12(11)18)14(10(2)21-9)17(23)20-4/h5-8,15,21H,1-4H3,(H,19,22)(H,20,23) |
Clave InChI |
JRGCIKRNIQEESC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)NC)C2=CC=CC=C2Cl)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


